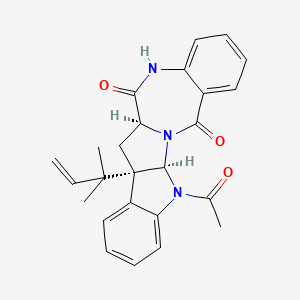

epi-Aszonalenin A

Übersicht

Beschreibung

Epi-Aszonalenin A ist eine Alkaloidverbindung, die aus den Sekundärmetaboliten von marinen Korallen-Endophytenpilzen isoliert wurde, insbesondere aus Aspergillus terreus . Es hat sich gezeigt, dass es signifikante biologische Aktivitäten besitzt, darunter anti-angiogene und atherosklerotische Interventions-Eigenschaften .

Wirkmechanismus

Target of Action

Epi-Aszonalenin A (EAA) is an alkaloid that is isolated and purified from the secondary metabolites of coral symbiotic fungi . The primary targets of EAA are matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in cell migration and invasion. VEGF is a signal protein that stimulates the formation of blood vessels, contributing to the process of angiogenesis .

Mode of Action

EAA interacts with its targets by decreasing the activity of MMPs and VEGF . It also inhibits the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α), which are involved in cell adhesion and response to hypoxia, respectively . Molecular docking results suggest that EAA forms a stable interaction with MMP-2/-9 molecules .

Biochemical Pathways

EAA affects several biochemical pathways. It regulates the phosphorylation of downstream mitogen-activated protein kinase (MAPK), PI3K/AKT, and NF-κB pathways . These pathways play significant roles in cell proliferation, survival, and inflammation. By modulating these pathways, EAA can exert its anti-angiogenic and anti-metastatic effects .

Result of Action

The result of EAA’s action is the inhibition of tumor metastasis and invasion . By interfering with cell migration and invasion, EAA can effectively inhibit the metastasis of tumor cells . This makes EAA a potential candidate for the treatment of angiogenesis-related diseases .

Action Environment

EAA is derived from marine fungi, which are known to produce a variety of bioactive compounds due to their competitive relationship with prokaryotes in marine sediments . The marine environment, therefore, plays a significant role in the production and action of EAA.

Vorbereitungsmethoden

Epi-Aszonalenin A kann mit Hilfe von chemoenzymatischen Verfahren unter Verwendung von Prenyltransferasen synthetisiert werden . Die stereospezifische Synthese umfasst die Verwendung von zwei rekombinanten Prenyltransferasen, AnaPT und CdpNPT, die die C3-Prenylierung von Benzodiazepinedion-Derivaten katalysieren . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Substraten wie Tryptophan und Anthranilsäure, und die Umwandlungsraten können bis zu 100 % erreichen .

Analyse Chemischer Reaktionen

Epi-Aszonalenin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Stereoisomere und Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

In der Medizin hat es sich als vielversprechend als Antitumormittel gezeigt, indem es die Invasion und Metastasierung von Tumoren hemmt . Es erreicht dies, indem es die Aktivität von Matrixmetalloproteinasen und vaskulärem endothelialen Wachstumsfaktor stört und die Phosphorylierung von nachgeschalteten Signalwegen wie der mitogenaktivierten Proteinkinase, PI3K/AKT und NF-κB reguliert .

Wirkmechanismus

Der Wirkmechanismus von epi-Aszonalenin A beinhaltet die Hemmung der Aktivität von Matrixmetalloproteinasen und vaskulärem endothelialen Wachstumsfaktor . Es hemmt auch die Expression von N-Cadherin und Hypoxie-induzierbarem Faktor-1α, indem es die Phosphorylierung von nachgeschalteten Signalwegen wie der mitogenaktivierten Proteinkinase, PI3K/AKT und NF-κB reguliert . Molekular-Docking-Studien haben gezeigt, dass this compound stabile Wechselwirkungen mit Matrixmetalloproteinasen eingeht, was seine inhibitorischen Wirkungen weiter unterstützt .

Vergleich Mit ähnlichen Verbindungen

Epi-Aszonalenin A ist strukturell ähnlich zu anderen Benzodiazepin-Derivaten wie Aszonalenin, Acetylaszonalenin und epi-Aszonalenin B und C . This compound ist in seinen spezifischen anti-angiogenen und atherosklerotischen Interventions-Aktivitäten einzigartig . Weitere ähnliche Verbindungen sind Roquefortin C, Amauromin und 5-N-Acetylardeemin, die ebenfalls zur Familie der Indolderivate gehören und verschiedene biologische Aktivitäten aufweisen .

Biologische Aktivität

Epi-aszonalenin A (EAA) is a benzodiazepine alkaloid derived from the secondary metabolites of coral symbiotic fungi, particularly from Aspergillus novofumigatus. This compound has garnered attention due to its diverse biological activities, especially in the fields of oncology and inflammation. This article explores the biological activity of EAA, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

EAA exhibits significant anti-cancer properties, primarily through its inhibition of tumor cell migration and invasion. The following sections detail the findings from various studies that elucidate the mechanisms by which EAA exerts its biological effects.

1. Inhibition of Tumor Cell Viability and Migration

EAA has been shown to have non-cytotoxic effects on HT1080 cells (human fibrosarcoma cells) at concentrations ranging from 0.1 to 20 μM. In cell viability assays, no significant toxicity was observed, allowing for further exploration of its anti-metastatic properties .

Table 1: Effects of EAA on HT1080 Cell Viability

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 98 |

| 1 | 97 |

| 10 | 95 |

| 20 | 96 |

2. Impact on NF-κB Pathway

EAA significantly inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. Studies have demonstrated that EAA reduces the phosphorylation of IκB-α and p65 proteins, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of target genes involved in tumor growth .

Figure 1: NF-κB Pathway Inhibition by EAA

NF-κB Pathway (Illustrative purposes only)

3. Effects on Matrix Metalloproteinases (MMPs)

EAA has been shown to inhibit the expression and activity of MMPs (MMP-1, MMP-2, MMP-3, MMP-9), which are key enzymes involved in extracellular matrix degradation and tumor invasion. ELISA assays indicated that EAA treatment resulted in a significant decrease in MMP secretion in HT1080 cells .

Table 2: MMP Activity Post EAA Treatment

| MMP Type | Control Group (pg/mL) | EAA Treatment (pg/mL) |

|---|---|---|

| MMP-2 | 1500 | 600 |

| MMP-9 | 1800 | 700 |

Anti-Angiogenic Properties

EAA also demonstrates anti-angiogenic activity by inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), both critical for angiogenesis in tumors. This inhibition further contributes to its potential as an anti-cancer agent by limiting tumor blood supply .

Case Studies and Research Findings

Recent studies highlight EAA's potential in treating various cancers:

- Study on HT1080 Cells : EAA was shown to effectively inhibit cell migration induced by phorbol myristate acetate (PMA), demonstrating a decrease in migration capacity over time .

- Molecular Docking Studies : Computational analyses suggest that EAA interacts favorably with MMPs at the molecular level, providing insights into its inhibitory mechanisms .

Eigenschaften

IUPAC Name |

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.